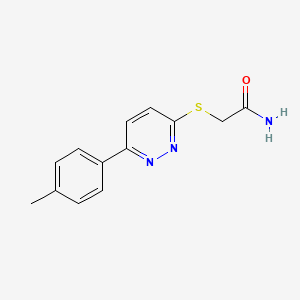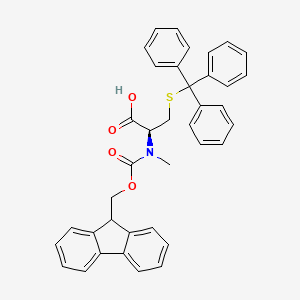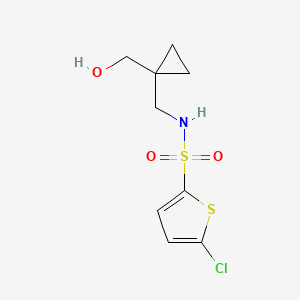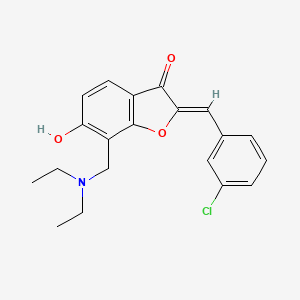![molecular formula C20H18FN3OS B2612626 N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide CAS No. 681269-20-5](/img/structure/B2612626.png)
N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide” is a complex organic compound. It is related to a class of compounds known as pyrazoles, which are nitrogen-containing heterocycles . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N - (2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4 (1 H )pyridones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. The most convenient method is the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles . N -Substituted β-alanines have been shown to be versatile starting materials for the synthesis of a variety of heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the safety information for 2- (3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3 (2H)-one includes hazard statements such as H302-H315-H319-H335 .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research has explored the synthesis of related compounds and their anticancer activities. For instance, the synthesis of 6-Fluorobenzo[b]pyran derivatives, closely related to the chemical structure of interest, has shown significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibit their anticancer effects at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).
Antipsychotic-like Profile in Behavioral Animal Tests
Another area of research focuses on the derivatives of the compound showing an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This unique profile suggests potential applications in treating psychosis, offering an alternative to traditional antipsychotic agents that often interact with dopamine receptors and may lead to various side effects (Wise et al., 1987).
Anti-inflammatory, Analgesic, Antipyretic, and Platelet Antiaggregating Activities
Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. The 4-fluorophenyl derivative, in particular, showed remarkable activities in these areas, comparable to that of acetylsalicylic acid, suggesting its potential use in developing new therapeutic agents for pain, fever, inflammation, and thrombosis prevention (Menozzi et al., 1992).
Fluorescent Chemosensor for Metal Ion Detection
Additionally, research on the synthesis of novel pyrazoline derivatives has led to the development of fluorescent chemosensors for metal ion detection, particularly Fe3+ ions. These chemosensors exhibit an "on-off" fluorescence response upon interaction with Fe3+ ions, indicating their potential applications in environmental monitoring and bioanalytical assays to detect and quantify metal ions (Khan, 2020).
Synthesis of Novel Antimicrobial Agents
The chemical structure of interest also serves as a backbone for synthesizing novel antimicrobial agents. Research into benzo[d]thiazolyl substituted pyrazol-5-ones has yielded a new class of promising antibacterial agents, demonstrating significant activity against Staphylococcus aureus and Bacillus subtilis. These findings highlight the compound's role in the development of new antibiotics to combat resistant bacterial strains (Palkar et al., 2017).
Mécanisme D'action
The mechanism of action of similar compounds has been studied in the context of their biological activity. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .
Safety and Hazards
Orientations Futures
The future directions for research on similar compounds could include further investigation of their biological activity and potential applications in medicine. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-7-8-14(9-13(12)2)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVCJAPMFZBGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-(4-ethoxy-4-oxobutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2612543.png)


![[(1R,2S,3S,4S,5R,6R,8S,10S,13R,16R,17S,18S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/no-structure.png)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B2612548.png)



![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2612557.png)

![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)

![ethyl 2-((1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2612565.png)